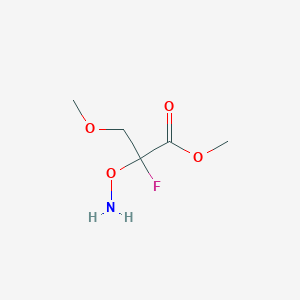
Methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate is a compound of interest in various fields of chemistry and biology due to its unique structural features and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated ester with an aminooxy compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification techniques, such as distillation and chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The aminooxy group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The aminooxy group can react with carbonyl compounds to form oximes and other condensation products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield substituted derivatives, while oxidation reactions can produce oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, through aminooxy-based conjugation techniques.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate involves its interaction with specific molecular targets and pathways. The aminooxy group can form stable covalent bonds with carbonyl-containing compounds, leading to the formation of oximes and other derivatives. This reactivity is exploited in various applications, such as the modification of biomolecules and the design of targeted therapeutics.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate can be compared with other similar compounds, such as:
Methyl 2-(aminooxy)-2-fluoro-3-hydroxypropanoate: This compound has a hydroxyl group instead of a methoxy group, which affects its reactivity and applications.
Methyl 2-(aminooxy)-2-chloro-3-methoxypropanoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C5H10FNO4 |
|---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
methyl 2-aminooxy-2-fluoro-3-methoxypropanoate |
InChI |
InChI=1S/C5H10FNO4/c1-9-3-5(6,11-7)4(8)10-2/h3,7H2,1-2H3 |
InChI-Schlüssel |
VHUYDXVQDYKSFX-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C(=O)OC)(ON)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


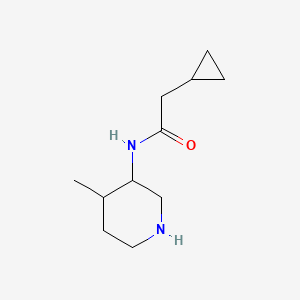
![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane-3,5-dione](/img/structure/B13227612.png)
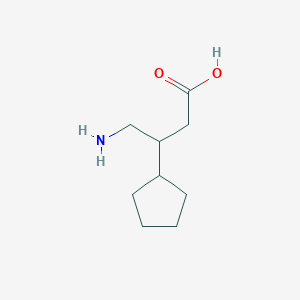
![N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine](/img/structure/B13227627.png)
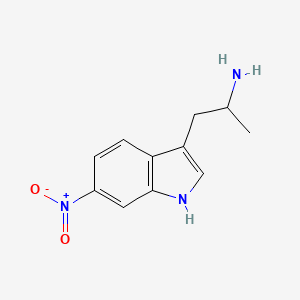


![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one](/img/structure/B13227651.png)
![Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13227660.png)
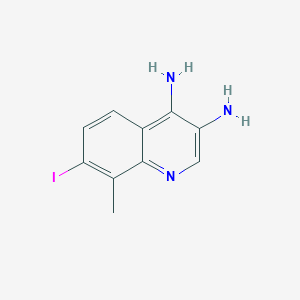
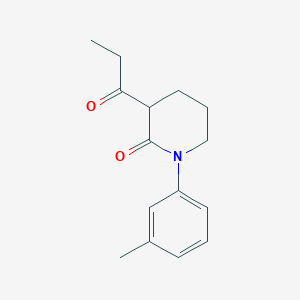
![8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B13227674.png)
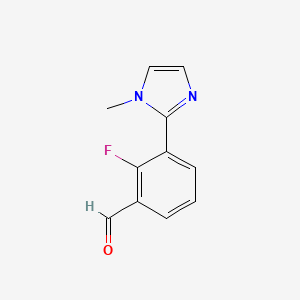
![3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13227693.png)
